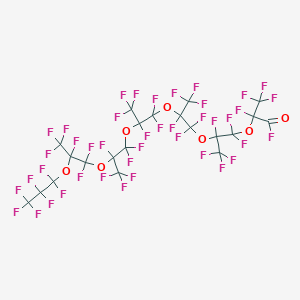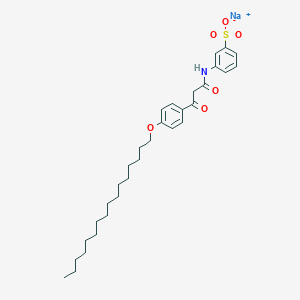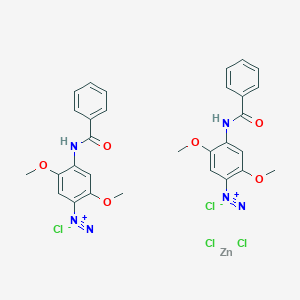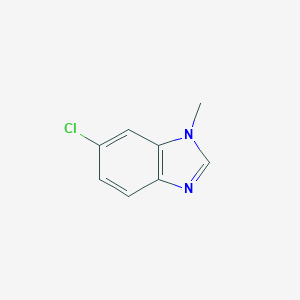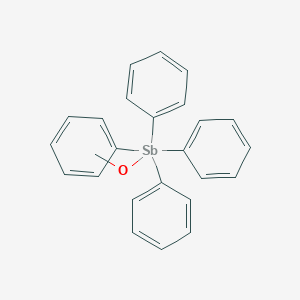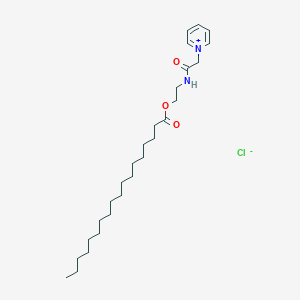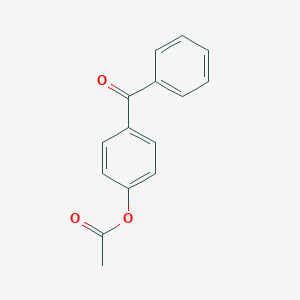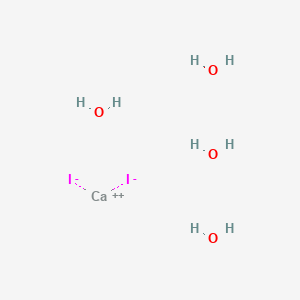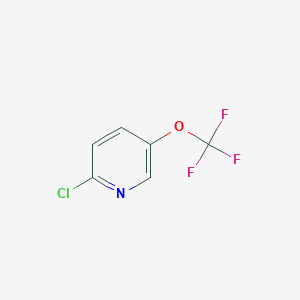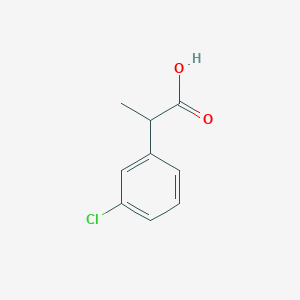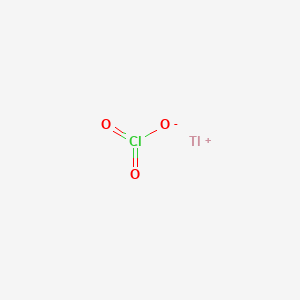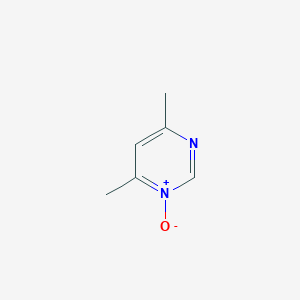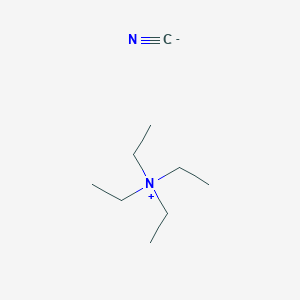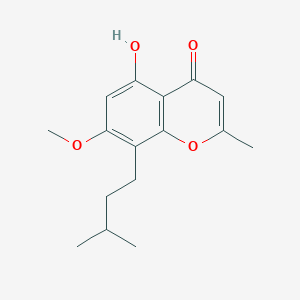
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromones are a class of organic compounds that have gained significant attention in recent years due to their diverse biological activities. Among the various chromones, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone in lab experiments is its low toxicity. However, the compound is relatively unstable and can undergo degradation under certain conditions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone. One area of interest is the development of novel synthetic methods for the compound, which may improve its stability and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone involves the condensation of 2-methylresorcinol with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. This reaction results in the formation of 5-hydroxy-8-isopentenyl-2-methylchroman-4-one, which is subsequently methylated to yield 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
13475-10-0 |
|---|---|
Produktname |
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl- |
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C16H20O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h7-9,18H,5-6H2,1-4H3 |
InChI-Schlüssel |
GDYYZGCWKQVLFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
Synonyme |
5-Hydroxy-8-isopentyl-7-methoxy-2-methylchromone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



